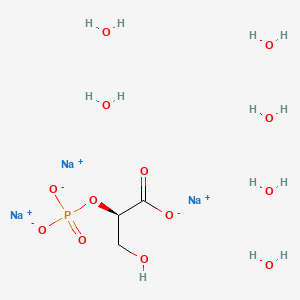
4'',5''-Dimethyl-2''-hydroxy-3''-nitroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone: is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2), a hydroxyl group (-OH), and two methyl groups (-CH3) attached to an acetophenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone typically involves the nitration of 2-hydroxyacetophenone followed by methylation. One common method involves the use of m-nitroacetophenone as a starting material. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: Industrial production of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone may involve catalytic processes to enhance yield and purity. For instance, the use of metal catalysts such as copper acetate in the presence of acetic acid can facilitate the hydroxylation of m-nitroacetophenone to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4’‘,5’‘-dimethyl-2’‘-oxo-3’'-nitroacetophenone.
Reduction: Formation of 4’‘,5’‘-dimethyl-2’‘-hydroxy-3’'-aminoacetophenone.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: The compound’s nitro and hydroxyl groups allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and other biochemical processes .
Medicine: Research is ongoing to explore the potential medicinal applications of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone. Its structural features suggest it could be used in the development of pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-nitroacetophenone: Similar structure but lacks the methyl groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furanone ring instead of an acetophenone backbone.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Similar functional groups but different ring structure.
Uniqueness: 4’‘,5’‘-Dimethyl-2’‘-hydroxy-3’'-nitroacetophenone is unique due to the presence of both nitro and hydroxyl groups on an acetophenone backbone with additional methyl substitutions.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
1-(2-hydroxy-4,5-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO4/c1-5-4-8(7(3)12)10(13)9(6(5)2)11(14)15/h4,13H,1-3H3 |
InChI-Schlüssel |
CNMHPLQSONTTSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)










![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
